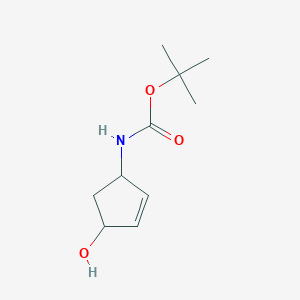
(4-Hydroxy-cyclopent-2-enyl)-carbamic acid tert-butyl ester
Vue d'ensemble
Description
Tert-butyl N-(4-hydroxycyclopent-2-en-1-yl)carbamate is an organic compound with the molecular formula C10H17NO3. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its unique structure, which includes a tert-butyl group and a hydroxycyclopentene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-cyclopent-2-enyl)-carbamic acid tert-butyl ester typically involves the reaction of tert-butyl carbamate with a suitable cyclopentenone derivative. One common method involves the use of tert-butyl carbamate and 4-hydroxycyclopent-2-en-1-one in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl N-(4-hydroxycyclopent-2-en-1-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The double bond in the cyclopentene ring can be reduced to form a saturated ring.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of tert-butyl N-(4-oxocyclopent-2-en-1-yl)carbamate.
Reduction: Formation of tert-butyl N-(4-hydroxycyclopentyl)carbamate.
Substitution: Formation of various substituted carbamates depending on the reagent used.
Applications De Recherche Scientifique
Tert-butyl N-(4-hydroxycyclopent-2-en-1-yl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a building block in polymer chemistry
Mécanisme D'action
The mechanism of action of (4-Hydroxy-cyclopent-2-enyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The hydroxy group and the carbamate moiety play crucial roles in its binding to enzymes and receptors. The compound can inhibit certain enzymes by forming stable complexes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl N-(4-hydroxycyclopentyl)carbamate: Similar structure but lacks the double bond in the cyclopentene ring.
Tert-butyl N-(4-oxocyclopent-2-en-1-yl)carbamate: Similar structure but contains a ketone group instead of a hydroxy group.
Tert-butyl N-(4-hydroxycyclohex-2-en-1-yl)carbamate: Similar structure but with a cyclohexene ring instead of a cyclopentene ring
Uniqueness
Tert-butyl N-(4-hydroxycyclopent-2-en-1-yl)carbamate is unique due to its specific combination of functional groups and ring structure. This uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C10H17NO3 |
|---|---|
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
tert-butyl N-(4-hydroxycyclopent-2-en-1-yl)carbamate |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h4-5,7-8,12H,6H2,1-3H3,(H,11,13) |
Clé InChI |
UWWUTEZECIYOCW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC1CC(C=C1)O |
SMILES canonique |
CC(C)(C)OC(=O)NC1CC(C=C1)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















